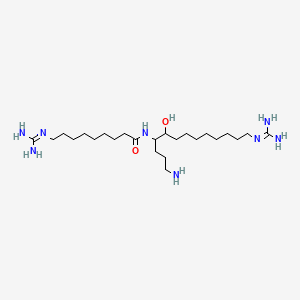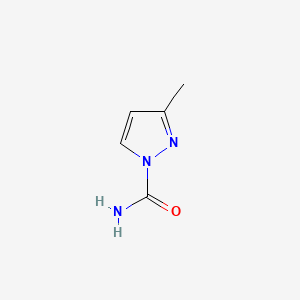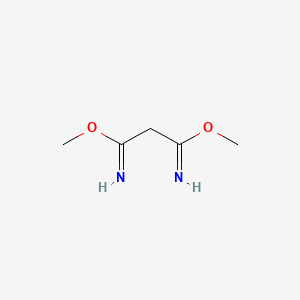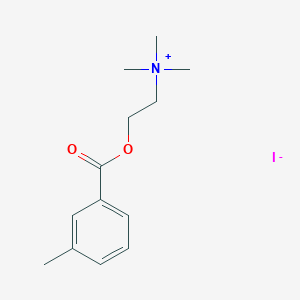
Eulicin
Descripción general
Descripción
Eulicina es un compuesto antibiótico producido por la bacteria Streptomyces sp. Muestra una actividad significativa contra las bacterias grampositivas, las micobacterias y diversos hongos, incluidos Saccharomyces cerevisiae y Aspergillus niger. La eulicina también ha demostrado efectos inhibitorios sobre la replicación del virus de la inmunodeficiencia humana (VIH).
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La eulicina se puede sintetizar a través de una serie de reacciones químicas que involucran derivados de guanidina. El proceso generalmente involucra los siguientes pasos:
Formación de derivados de guanidina: Los derivados de guanidina se preparan haciendo reaccionar guanidina con esqueletos de carbono acíclicos sustituidos por grupos carboxilo.
Hidrólisis: La eulicina se produce mediante la hidrólisis ácida de sus compuestos precursores, como el acetato de eulicina.
Métodos de producción industrial: La producción industrial de eulicina implica la fermentación a gran escala utilizando Streptomyces sp. El caldo de fermentación luego se somete a procesos de extracción y purificación para aislar la eulicina en su forma pura .
Análisis De Reacciones Químicas
Tipos de reacciones: La eulicina experimenta varias reacciones químicas, que incluyen:
Oxidación: La eulicina se puede oxidar para formar diferentes derivados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en la eulicina.
Sustitución: La eulicina puede participar en reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y condiciones comunes:
Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Reactivos de sustitución: Halógenos, agentes alquilantes.
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados oxidados con actividad biológica alterada .
Aplicaciones Científicas De Investigación
La eulicina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Investigación del VIH: La eulicina se ha estudiado por su capacidad para inhibir la infección y la replicación del VIH.
Investigación del cáncer: La eulicina se utiliza en el estudio de la polimerización de la actina, proporcionando información sobre los mecanismos celulares influenciados por el compuesto, particularmente en la investigación del cáncer.
Resistencia a múltiples fármacos: La eulicina ha demostrado potencial para revertir la resistencia a múltiples fármacos en la terapia contra el cáncer.
Mecanismo De Acción
La eulicina ejerce sus efectos inhibiendo el crecimiento de ciertos hongos y bacterias sistémicos. También inhibe la replicación del VIH. Los objetivos moleculares y las vías involucradas incluyen:
Inhibición del crecimiento de hongos y bacterias: La eulicina interrumpe la síntesis de la pared celular de los hongos y las bacterias, lo que lleva a la muerte celular.
Inhibición de la replicación del VIH: La eulicina interfiere con el proceso de replicación del VIH, evitando que el virus se multiplique.
Comparación Con Compuestos Similares
La eulicina se puede comparar con otros compuestos similares, tales como:
Eulicinina: Un compuesto antifúngico producido por hidrólisis ácida de la eulicina.
Euphosalicin: Un poliéster diterpénico aislado de Euphorbia salicifolia, que ha mostrado más actividad que el verapamilo en la reversión de la resistencia a múltiples fármacos.
Singularidad de la eulicina: La combinación única de propiedades antibacterianas, antifúngicas y antivirales de la eulicina, junto con su potencial para revertir la resistencia a múltiples fármacos, la convierte en un compuesto valioso en la investigación científica y las aplicaciones terapéuticas.
Propiedades
IUPAC Name |
N-[1-amino-13-(diaminomethylideneamino)-5-hydroxytridecan-4-yl]-9-(diaminomethylideneamino)nonanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H52N8O2/c25-17-13-14-20(21(33)15-9-5-1-3-7-11-18-30-23(26)27)32-22(34)16-10-6-2-4-8-12-19-31-24(28)29/h20-21,33H,1-19,25H2,(H,32,34)(H4,26,27,30)(H4,28,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPBKZGYQDPIPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCN=C(N)N)CCCC(C(CCCN)NC(=O)CCCCCCCCN=C(N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H52N8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40968059 | |
| Record name | N-(1-Amino-13-carbamimidamido-5-hydroxytridecan-4-yl)-9-carbamimidamidononanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40968059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
534-76-9 | |
| Record name | Eulicin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(1-Amino-13-carbamimidamido-5-hydroxytridecan-4-yl)-9-carbamimidamidononanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40968059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-[[2-(1-hydroxyethyl)-1-benzofuran-7-yl]oxy]-3-(propan-2-ylamino)propan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B1215445.png)


